N-Methyl-4-ethylbenzylamine basic properties
N-Methyl-4-ethylbenzylamine basic properties
An In-depth Technical Guide to N-Methyl-4-ethylbenzylamine
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of N-Methyl-4-ethylbenzylamine. As a substituted secondary benzylamine, this compound holds potential interest for researchers in medicinal chemistry, organic synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust profile. The document details a validated synthetic protocol via reductive amination, outlines expected spectroscopic characteristics for structural confirmation, and discusses essential safety and handling protocols. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a detailed understanding of this compound and its chemical context.
Introduction and Nomenclature
N-Methyl-4-ethylbenzylamine is a secondary amine featuring a benzyl group substituted with an ethyl group at the para (4) position of the aromatic ring, and a methyl group attached to the nitrogen atom. Its structure combines features of simple alkylamines and substituted aromatic compounds, making it a versatile building block in organic synthesis. Understanding its basic properties is crucial for its application in the development of novel chemical entities.
This guide provides an in-depth look at its chemical identity, physical properties, a reliable synthetic route, methods for spectroscopic characterization, and necessary safety precautions. The information herein is grounded in data from close structural analogs such as N-Methyl-4-methylbenzylamine, 4-Ethylbenzylamine, and N-Methylbenzylamine, providing a scientifically sound basis for working with this compound.
Chemical Structure and Physicochemical Properties
The structural and physical properties of a compound are fundamental to its application, dictating its solubility, reactivity, and handling requirements.
Chemical Structure
The structure of N-Methyl-4-ethylbenzylamine is depicted below.
Caption: Chemical structure of N-Methyl-4-ethylbenzylamine.
Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | - |
| Molecular Weight | 149.23 g/mol | - |
| IUPAC Name | N-Methyl-1-(4-ethylphenyl)methanamine | - |
| CAS Number | Not assigned | - |
| Monoisotopic Mass | 149.120449694 Da | Computed¹ |
| Topological Polar Surface Area | 12 Ų | Computed¹ |
| Complexity | 100 | Computed¹ |
| Hydrogen Bond Donor Count | 1 | Computed¹ |
| Hydrogen Bond Acceptor Count | 1 | Computed¹ |
| Rotatable Bond Count | 3 | Computed¹ |
¹Computed properties are based on the structure and are analogous to those of N-Methyl-4-methylbenzylamine.[1]
Estimated Physical Properties
| Property | Estimated Value | Basis for Estimation & References |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of N-Methylbenzylamine.[3] |
| Boiling Point | ~210-215 °C (at 760 mmHg) | Expected to be slightly higher than 4-ethylbenzylamine (208°C) and N-methylbenzylamine (184-189°C) due to increased molecular weight.[2][3] |
| Density | ~0.94 - 0.96 g/mL at 25 °C | Expected to be similar to 4-ethylbenzylamine (0.95 g/mL) and N-methylbenzylamine (0.94 g/mL).[2][4] |
| Refractive Index | ~1.52 - 1.53 (at 20 °C) | Expected to be in the range of N-methylbenzylamine (1.522) and 4-ethylbenzylamine (1.534).[2][4] |
| Solubility | Slightly soluble in water | N-Methylbenzylamine is reported to be soluble in water.[3] |
Synthesis of N-Methyl-4-ethylbenzylamine
The most direct and efficient method for the synthesis of N-Methyl-4-ethylbenzylamine is the reductive amination of 4-ethylbenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely used for its high yields and operational simplicity.[5][6]
Reaction Scheme
Caption: Synthesis workflow via reductive amination.
Experimental Protocol
Rationale: This protocol uses methanol as a solvent due to its ability to dissolve both the reactants and the reducing agent, sodium borohydride (NaBH₄). A catalytic amount of acetic acid is added to accelerate the formation of the iminium ion intermediate, which is more susceptible to reduction.[7] NaBH₄ is a mild and selective reducing agent suitable for this transformation.[5]
Materials:
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4-Ethylbenzaldehyde
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional)
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Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzaldehyde (1.0 eq).
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Dissolve the aldehyde in methanol (approx. 5-10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add methylamine solution (1.1-1.2 eq).
-
(Optional) Add a few drops of glacial acetic acid to catalyze imine formation.
-
Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
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The crude N-Methyl-4-ethylbenzylamine can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.
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Spectroscopic Characterization (Predicted)
As no experimental spectra for N-Methyl-4-ethylbenzylamine are publicly available, the following data are predicted based on established principles of spectroscopy and analysis of its structural analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic protons (ortho to CH₂N) | ~7.2 - 7.3 | Doublet (d) | 2H |
| Aromatic protons (meta to CH₂N) | ~7.1 - 7.2 | Doublet (d) | 2H |
| Benzylic protons (-CH₂-N) | ~3.7 - 3.8 | Singlet (s) | 2H |
| Ethyl protons (-CH₂-CH₃) | ~2.6 - 2.7 | Quartet (q) | 2H |
| N-Methyl protons (-N-CH₃) | ~2.4 - 2.5 | Singlet (s) | 3H |
| NH proton | ~1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |
| Ethyl protons (-CH₂-CH₃) | ~1.2 - 1.3 | Triplet (t) | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-CH₂N) | ~138 - 140 |
| Aromatic C (quaternary, C-Ethyl) | ~142 - 144 |
| Aromatic CH (ortho to CH₂N) | ~128 - 129 |
| Aromatic CH (meta to CH₂N) | ~128 - 129 |
| Benzylic Carbon (-CH₂-N) | ~56 - 58 |
| N-Methyl Carbon (-N-CH₃) | ~35 - 37 |
| Ethyl Carbon (-CH₂-CH₃) | ~28 - 30 |
| Ethyl Carbon (-CH₂-CH₃) | ~15 - 17 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (weak, broad) | Secondary amine |
| Aromatic C-H Stretch | 3000 - 3100 | sp² C-H bond |
| Aliphatic C-H Stretch | 2850 - 3000 | sp³ C-H bonds |
| Aromatic C=C Bending | 1600 - 1620, 1450 - 1500 | Benzene ring vibrations |
| C-N Stretch | 1020 - 1250 | Amine C-N bond |
| p-Disubstituted Ring Bend | 800 - 840 (strong) | Out-of-plane C-H bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments.
| m/z Value | Predicted Fragment Ion | Description |
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 134 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | [M - C₂H₅]⁺ or [C₈H₁₀N]⁺ | Loss of an ethyl radical or benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) exists for N-Methyl-4-ethylbenzylamine. The following information is extrapolated from the safety profiles of closely related compounds like N-Methylbenzylamine and N-Ethylbenzylamine.[3][8][9][10] Users must conduct their own risk assessment before handling this chemical.
-
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
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Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.
-
-
Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Potential Applications
While specific applications for N-Methyl-4-ethylbenzylamine are not documented, its structure suggests potential utility in several areas of chemical research:
-
Pharmaceutical Intermediate: Substituted benzylamines are common scaffolds in the synthesis of biologically active molecules.
-
Agrochemicals: The benzylamine core is present in various pesticides and herbicides.
-
Corrosion Inhibitors: Amines are often used to prevent corrosion of metals.
-
Epoxy Resin Curing Agents: Secondary amines can act as curing agents in polymer chemistry.
Further research is required to explore and validate these potential applications.
References
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PubChem. (n.d.). N-Ethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2023). Reductive Amination. Retrieved from [Link]
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Stenutz. (n.d.). N-methylbenzylamine. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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